methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted at position 4 with a 4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl group, a methyl group at position 6, and a thioxo (sulfanylidene) moiety at position 2. The carboxylate ester at position 5 is methyl, distinguishing it from ethyl or other alkyl esters in analogs . The 4-chlorophenylmethoxy and 3-ethoxy substituents on the phenyl ring introduce steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-4-28-18-11-15(20-19(21(26)27-3)13(2)24-22(30)25-20)7-10-17(18)29-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKXJYGLOOPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea and methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison with Analogs
Key Observations :
- Substituent Complexity : The target compound’s 4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl group is more structurally elaborate than simpler aryl groups (e.g., 4-chlorophenyl or 4-hydroxyphenyl) in analogs, likely enhancing lipophilicity and steric hindrance .
- Ester vs. Amide : Carboxamide derivatives (e.g., N-(2,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide) exhibit hydrogen-bonding capabilities distinct from carboxylate esters, impacting solubility and target binding .
Comparison with Analogs :
- Simpler analogs (e.g., 4-chlorophenyl derivatives) avoid the need for multi-step functionalization of the aldehyde precursor .
- Ethyl ester analogs (e.g., ) require ethanol instead of methanol during esterification, affecting reaction kinetics and yield .
Hydrogen Bonding and Crystallography :
- The target compound’s ethoxy and chlorophenylmethoxy groups may form C–H···O/S or π-stacking interactions, as observed in crystal structures of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- Thioxo groups participate in stronger hydrogen bonds compared to oxo analogs, influencing crystal packing and stability .
Antioxidant Activity :
- The electron-withdrawing 4-chlorophenyl group in the target compound may enhance such activity compared to methoxy or hydroxyl substituents .
Computational and Experimental Tools
Biological Activity
Methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₅ClN₂O₄S
- Molecular Weight : 336.80 g/mol
- CAS Number : 205999-88-8
The structure features a tetrahydropyrimidine core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. For instance, compounds structurally related to methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene have demonstrated efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies indicate that these compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects.
Anticancer Properties
Studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the activation of stress response pathways that lead to cell cycle arrest and subsequent apoptosis. For example:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF7) | 15 | Induction of apoptosis via ER stress |
| Leukemia (HL60) | 10 | Activation of caspase pathways |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Notably, it shows significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The inhibition mechanism involves competitive binding to the active site of the enzyme.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 25 | Competitive |
| Urease | 30 | Non-competitive |
Case Studies
-
In Vivo Studies on Antitumor Activity :
A study conducted on mice models with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology. -
Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of the compound against multidrug-resistant bacterial strains in hospitalized patients. Results indicated a marked improvement in patient outcomes when treated with formulations containing this compound.
The biological activities of methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene are largely attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and death.
- Protein Interactions : Binding studies reveal interactions with proteins involved in apoptosis and cell cycle regulation.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound can be synthesized via modified Biginelli reactions, which involve a one-pot condensation of substituted aldehydes, β-keto esters, and thiourea derivatives. For example, cyclization reactions using 3-amino-5-methylisoxazole as a nucleophile under acidic conditions (e.g., HCl/EtOH) yield tetrahydropyrimidine scaffolds. Optimization of reaction parameters, such as temperature (80–100°C) and solvent (ethanol or acetic acid), is critical for achieving high yields (>70%) .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Confirm the structure via - and -NMR to identify key functional groups (e.g., sulfanylidene at δ ~3.8–4.2 ppm, ester carbonyl at δ ~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for : ~482.1) .
Q. What solvent systems are suitable for crystallization to obtain single-crystal X-ray diffraction data?
Slow evaporation from a mixture of dichloromethane and hexane (1:3 v/v) at 25°C often yields high-quality crystals. X-ray diffraction studies (e.g., R factor <0.05) confirm the thione tautomerism and chair conformation of the tetrahydropyrimidine ring, with intermolecular hydrogen bonds stabilizing the lattice .
Advanced Research Questions
Q. How does the electronic environment of the sulfanylidene group influence reactivity in cross-coupling reactions?
The sulfur atom in the 2-sulfanylidene group acts as a soft nucleophile, enabling palladium-catalyzed C–S bond formation. DFT studies suggest that electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance electrophilicity at the sulfur center, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Reaction yields improve under inert atmospheres (N) with Pd(PPh) as a catalyst .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) : Compare substituent effects on bioactivity. For example, replacing the 3-ethoxy group with a hydroxyl reduces cytotoxicity but increases solubility.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis).
- Crystallographic Data : Correlate solid-state packing (e.g., π-π stacking of aromatic rings) with solubility discrepancies observed in vitro .
Q. What computational methods predict the tautomeric equilibrium between thione and thiol forms?
Hybrid functional DFT (e.g., B3LYP/6-311+G**) calculations reveal a thione preference (ΔG ~5–8 kcal/mol) due to resonance stabilization. Solvent effects (PCM model) shift the equilibrium toward the thiol form in polar protic solvents (e.g., water), impacting reactivity in aqueous media .
Q. How can polymorphic forms of this compound be characterized, and what are their implications for drug formulation?
- DSC/TGA : Identify melting points and thermal stability differences between polymorphs.
- PXRD : Compare diffraction patterns to distinguish crystalline forms.
- Dissolution Studies : Form II (needle-like crystals) exhibits faster dissolution rates than Form I (plate-like), affecting bioavailability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
